2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound featuring a triazole ring, a tert-butylphenyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Tert-butylphenyl and Phenyl Groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.
Attachment of the Sulfanyl Group:
Formation of the Acetohydrazide Moiety: The final step involves the condensation of the triazole derivative with an appropriate acetohydrazide precursor under controlled conditions.
Chemical Reactions Analysis
2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-bromophenyl)ethylidene]acetohydrazide and 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-fluorophenyl)ethylidene]acetohydrazide share similar structural features but differ in the substituents on the phenyl ring.
Uniqueness: The presence of the 2-chlorophenyl group in the compound provides distinct chemical and biological properties, making it unique compared to its analogs.
Properties
Molecular Formula |
C28H28ClN5OS |
---|---|
Molecular Weight |
518.1 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-chlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C28H28ClN5OS/c1-19(23-12-8-9-13-24(23)29)30-31-25(35)18-36-27-33-32-26(34(27)22-10-6-5-7-11-22)20-14-16-21(17-15-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,31,35)/b30-19+ |
InChI Key |
HXWWRKFZQHDBCX-NDZAJKAJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CC=C4Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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